molecular formula C10H14N2 B13055394 (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine

Cat. No.: B13055394
M. Wt: 162.23 g/mol
InChI Key: LBRBZJUBGVFGGD-SECBINFHSA-N
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Description

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is a chemical compound with the molecular formula C₁₀H₁₅N₂ It is known for its unique structure, which includes a cyclopropyl group, a methyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.

    Methylation: The methyl group can be introduced through a methylation reaction, where a suitable methylating agent reacts with the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Cancer Treatment
    • This compound has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. NAMPT inhibitors are being explored for their efficacy in treating various cancers, including leukemia, lymphoma, and solid tumors . The modulation of NAMPT activity may enhance the effectiveness of cancer therapies by promoting apoptosis in cancer cells and reducing tumor growth.
  • Inflammatory Diseases
    • Research indicates that compounds similar to (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine can be utilized in the treatment of inflammatory diseases. By inhibiting NAMPT, these compounds may help regulate immune responses and reduce inflammation, offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Neurological Disorders
    • The compound's ability to modulate cellular pathways suggests potential applications in treating neurological conditions. Inhibition of glycogen synthase kinase-3 (GSK3), which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, is another area of interest . Compounds that affect GSK3 activity may provide neuroprotective effects and improve cognitive function.

Research Applications

  • Drug Discovery and Screening
    • The unique chemical structure allows for extensive research into its pharmacological properties. It can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and neurological disorders. Its interactions with biological targets can be studied using various screening methods to identify novel drug candidates .
  • Mechanistic Studies
    • Investigating the mechanisms by which this compound exerts its effects can provide insights into cellular signaling pathways. Such studies are crucial for understanding the compound's role in modulating metabolic processes and cellular responses to stressors .

Case Studies

  • A notable case involves the evaluation of similar cyclopropyl amide derivatives that demonstrated significant anti-cancer activity through NAMPT inhibition. These studies have shown promising results in preclinical models, indicating that compounds like this compound could play a vital role in future cancer therapies .
  • Another study highlighted the efficacy of related compounds in reducing inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)Cyclopropyl(2-methyl(3-pyridyl))methylamine
  • (1R)Cyclopropyl(4-methyl(2-pyridyl))methylamine

Uniqueness

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the methyl and pyridyl groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Biological Activity

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy and safety.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridyl moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

C11H14N(Molecular Weight 174 24 g mol)\text{C}_{11}\text{H}_{14}\text{N}\quad (\text{Molecular Weight 174 24 g mol})

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its ability to inhibit certain enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that the compound exhibits significant inhibitory activity against BACE1, with an IC50 value indicative of its potency.

Biological Activity Data

Activity IC50 (μM) Target Effect
BACE1 Inhibition0.25β-secretaseReduces amyloid-beta production
CYP2D6 Metabolism0.36Cytochrome P450 2D6Potential drug-drug interactions
Antiparasitic Activity0.023Various parasitesEffective against specific strains

Study 1: BACE1 Inhibition

In a study conducted by researchers at Marquette University, this compound was evaluated for its ability to inhibit BACE1. The findings demonstrated that the compound significantly reduced the production of amyloid-beta peptides in cultured neurons, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Study 2: Pharmacokinetics and Metabolism

A pharmacokinetic study assessed the metabolism of this compound in human liver microsomes. The results indicated that while the compound underwent metabolism primarily through CYP2D6, it exhibited low clearance rates, suggesting a favorable profile for sustained therapeutic effects .

Study 3: Antiparasitic Efficacy

Another investigation focused on the antiparasitic properties of the compound, revealing potent activity against specific parasitic strains with an EC50 value of 0.023 μM. This study highlighted the potential for developing new treatments for parasitic infections using derivatives of this compound .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(R)-cyclopropyl-(3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3/t9-/m1/s1

InChI Key

LBRBZJUBGVFGGD-SECBINFHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H](C2CC2)N

Canonical SMILES

CC1=C(N=CC=C1)C(C2CC2)N

Origin of Product

United States

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